Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is an organophosphorus compound classified as an arylchlorophosphine. Its molecular formula is C₁₈H₂₂ClO₂P, and it has a molar mass of 336.79 g/mol. The compound features a phosphorus atom bonded to two bulky 3,5-dimethyl-4-methoxyphenyl groups and one chlorine atom, which contributes to its unique steric and electronic properties. This structure allows it to act as a versatile building block in synthetic chemistry, particularly in the preparation of phosphine ligands that are crucial in organometallic chemistry and homogeneous catalysis .
Ar*-Cl acts as a bidentate ligand, meaning it donates two electron pairs to the central metal atom through the lone pairs on the phosphorus atom and the chloride atom. This creates a complex that activates the organic substrates (like aryl halides or boronic acids) involved in the cross-coupling reactions. The bulky Ar* groups influence the regioselectivity (orientation of the new bond) and reaction rates by controlling the steric interactions between the catalyst and the substrates [].
One of the primary applications of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds between different organic molecules. ClP(3,5-Me2-4-OMePh)2 has been shown to be a versatile ligand compatible with various cross-coupling reactions, including:
The effectiveness of ClP(3,5-Me2-4-OMePh)2 as a ligand arises from its ability to form stable complexes with palladium, facilitating the catalytic cycle of the cross-coupling reaction. ()
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine readily undergoes reactions typical of arylchlorophosphines. Key reactions include:
While specific biological activity data for Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine is limited, compounds in this class often exhibit notable biological properties due to their ability to interact with biological molecules. Organophosphorus compounds can have varying effects on enzymatic activity and cellular processes, but further research is necessary to elucidate the specific biological implications of this compound.
The synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine typically involves:
These methods allow for the controlled synthesis of this compound while maintaining its structural integrity.
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine serves multiple applications:
Several compounds share structural similarities with Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diphenylchlorophosphine | Two phenyl groups; less sterically hindered | Simpler structure; less bulky than the target compound |
Tris(3,5-dimethyl-4-methoxyphenyl)phosphine | Three 3,5-dimethyl-4-methoxyphenyl groups | Increased steric bulk; potential for different reactivity |
Bis(4-methoxyphenyl)chlorophosphine | Two 4-methoxyphenyl groups; similar chlorine attachment | Different electronic properties due to methoxy positioning |
Triphenylphosphine | Three phenyl groups; no chlorine | Highly stable; widely used in catalysis |
The uniqueness of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine lies in its combination of steric hindrance from the bulky aryl groups and the presence of chlorine at the phosphorus center, which influences its reactivity and application potential in synthetic chemistry .
Corrosive